Monoanhydrobacterioruberin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

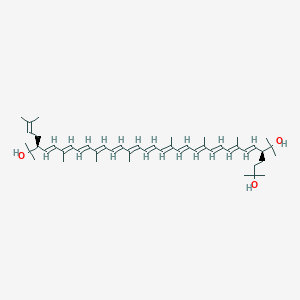

Monoanhydrobacterioruberin is a C50 carotenoid that is an intermediate in the biosynthesis of bacterioruberin, a red-coloured pigment found in several Halobacterium and Haloarcula species. It has a role as a bacterial metabolite. It is a C50 carotenoid, a tertiary alcohol and a triol.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Antioxidant Capacity

Monoanhydrobacterioruberin exhibits remarkable antioxidant properties, which have been extensively studied. Research shows that it outperforms traditional antioxidants like β-carotene in scavenging free radicals. The antioxidant activities of different carotenoid profiles from haloarchaea have been quantified using methods such as DPPH, ABTS, and FRAP assays.

| Carotenoid Type | DPPH Scavenging Activity | ABTS Scavenging Activity | FRAP Activity |

|---|---|---|---|

| This compound | High | High | Moderate |

| Bacterioruberin | Higher | Higher | Higher |

| β-Carotene | Moderate | Moderate | Low |

These findings support the potential use of this compound as a natural antioxidant in food preservation and pharmaceutical formulations .

Biomedicine

Cancer Research

Recent studies have highlighted the anticancer properties of this compound, particularly its efficacy against various cancer cell lines. It has shown promising results in inhibiting the proliferation of breast cancer cells (e.g., MDA-MB-231 and MDA-MB-468) with IC50 values indicating significant cytotoxicity.

| Cancer Cell Line | IC50 (µg/ml) |

|---|---|

| MDA-MB-231 | 51.8 |

| MDA-MB-468 | 63.9 |

| SK-BR-3 | 45.0 |

The mechanism of action appears to involve the inhibition of matrix metallopeptidase 9 (MMP-9), an enzyme linked to cancer metastasis, through hydrophobic interactions at its catalytic site .

Food Industry

Natural Colorant and Preservative

Due to its vibrant color and stability under heat and light, this compound is being explored as a natural colorant in food products. Its ability to reduce oxidation in food matrices enhances shelf life and maintains quality.

- Stability Tests : this compound demonstrated a retention rate of over 80% when subjected to heating and light exposure, making it suitable for incorporation into various food products .

Environmental Applications

Bioremediation Potential

The unique properties of this compound enable its use in bioremediation processes. Its production by haloarchaea under extreme conditions suggests potential applications in treating saline wastewater or contaminated environments.

Case Studies

-

Haloarchaeal Carotenoids for Cancer Therapy

A study on Haloferax mediterranei showed that carotenoid extracts rich in this compound significantly reduced cell viability in aggressive breast cancer cell lines, demonstrating its potential as an adjunct therapy in oncology . -

Food Preservation Studies

In a controlled trial, the addition of this compound to fish products resulted in a notable decrease in lipid oxidation compared to control samples, underscoring its effectiveness as a natural preservative .

Análisis De Reacciones Químicas

Biosynthetic Reactions of Monoanhydrobacterioruberin

MABR is enzymatically synthesized from lycopene via sequential modifications involving elongation, desaturation, and hydration steps (Fig. 1 ) .

Key Enzymatic Steps

| Enzyme | Reaction Catalyzed | Product |

|---|---|---|

| LyeJ | Lycopene elongation (C₄₀ → C₅₀) and 1,2-hydration | Dihydrothis compound (DH-MABR) |

| CrtD | 3,4-Desaturation of DH-MABR | This compound (MABR) |

| CruF | Secondary hydration (if present, leads to bacterioruberin) | Bacterioruberin (BR) |

-

Substrate Specificity : LyeJ introduces a C₅ isoprene unit to lycopene, forming DH-MABR .

-

Dehydration : MABR is generated through the loss of one hydroxyl group compared to BR, a reaction influenced by osmotic stress .

Chemical Modifications and Derivatives

MABR participates in further reactions to form derivatives under specific conditions (Table 1 ) :

Table 1 : Derivatives of this compound

| Derivative | Modification | Enzymatic/Chemical Driver |

|---|---|---|

| 3,4-Dehydro-MABR | Additional desaturation at C-3,4 | Oxidative stress |

| Haloxanthin | Peroxide end group addition | Radical-mediated oxidation |

| 3,4-Epoxy-MABR | Epoxidation at C-3,4 | Epoxidases |

-

Antioxidant Role : MABR scavenges reactive oxygen species (ROS) via electron donation from its conjugated double-bond system .

Antioxidant Reaction Mechanisms

MABR exhibits potent radical-neutralizing activity through redox reactions (Fig. 2 ) :

ABTS Radical Scavenging

-

Reaction :

MABR+ABTS−+→MABR−++ABTS -

Efficiency : 85–90% scavenging at 0.002 μg/μL, outperforming β-carotene .

DNA Protection Assay

Environmental Stress-Induced Reactions

Osmotic shock and UV exposure modulate MABR production (Fig. 3 ) :

Propiedades

Fórmula molecular |

C50H74O3 |

|---|---|

Peso molecular |

723.1 g/mol |

Nombre IUPAC |

(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E,30S)-30-(2-hydroxypropan-2-yl)-2,6,10,14,19,23,27,33-octamethyl-3-(3-methylbut-2-enyl)tetratriaconta-4,6,8,10,12,14,16,18,20,22,24,26,28-tridecaene-2,33-diol |

InChI |

InChI=1S/C50H74O3/c1-39(2)31-34-46(49(11,12)52)35-32-44(7)29-19-27-42(5)25-17-23-40(3)21-15-16-22-41(4)24-18-26-43(6)28-20-30-45(8)33-36-47(50(13,14)53)37-38-48(9,10)51/h15-33,35-36,46-47,51-53H,34,37-38H2,1-14H3/b16-15+,23-17+,24-18+,27-19+,28-20+,35-32+,36-33+,40-21+,41-22+,42-25+,43-26+,44-29+,45-30+/t46-,47+/m0/s1 |

Clave InChI |

YZHIJCLHPFRXMT-HUITWBMXSA-N |

SMILES isomérico |

CC(=CC[C@@H](/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H](CCC(C)(C)O)C(C)(C)O)/C)/C)/C)C(C)(C)O)C |

SMILES canónico |

CC(=CCC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O)C)C)C)C(C)(C)O)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.